2-Amino-3,5,6-trimethylbenzonitrile

Medicinal Chemistry Organic Synthesis Chemical Biology

2-Amino-3,5,6-trimethylbenzonitrile (CAS 349453-50-5) is an aromatic amino-nitrile compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It is a substituted benzonitrile derivative characterized by an amino group at the 2-position and methyl groups at the 3, 5, and 6 positions of the benzene ring.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 349453-50-5
Cat. No. B13831843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5,6-trimethylbenzonitrile
CAS349453-50-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C#N)N)C
InChIInChI=1S/C10H12N2/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4H,12H2,1-3H3
InChIKeyKKLSZUZZQAVVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5,6-trimethylbenzonitrile (CAS 349453-50-5) – Core Structural and Chemical Properties for Research Procurement


2-Amino-3,5,6-trimethylbenzonitrile (CAS 349453-50-5) is an aromatic amino-nitrile compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is a substituted benzonitrile derivative characterized by an amino group at the 2-position and methyl groups at the 3, 5, and 6 positions of the benzene ring . This specific substitution pattern imparts distinct electronic and steric properties, differentiating it from other aminobenzonitrile isomers. It is primarily used as a building block or intermediate in the synthesis of more complex organic molecules for research and development purposes .

Scaffold Substituted benzonitrile building block for medicinal chemistry and heterocycle synthesis
Reactivity Amino-nitrile handle supports cross-coupling and functionalization for complex targets
Steric profile 3,5,6-Trimethyl pattern offers steric bulk for regioselectivity control in ring formation

Why Generic Substitution Fails: The Specificity of the 2-Amino-3,5,6-trimethylbenzonitrile Scaffold in Research Applications


In research and development, substituting one substituted benzonitrile for another without careful consideration can lead to failed experiments or irreproducible results. While compounds like 2-Amino-3,5-dimethylbenzonitrile or 2,4,6-trimethylbenzonitrile share the core benzonitrile structure, the precise positioning of the methyl and amino groups in 2-Amino-3,5,6-trimethylbenzonitrile creates a unique steric and electronic environment. This environment dictates specific reactivity patterns in cross-coupling reactions and hydrogen-bonding interactions that cannot be assumed for close analogs. Generic substitution ignores these critical structure-activity relationships, making direct comparative data essential for scientifically sound procurement decisions.

Dimethyl analog mismatch
Missing 6-methyl group alters steric environment and may shift reactivity in cross-coupling compared to 3,5-dimethyl analog.
Non-amino analog limitation
2,4,6-Trimethylbenzonitrile lacks the nucleophilic amino handle, limiting direct functionalization and hydrogen-bonding capacity.
Regioselectivity divergence
Substitution pattern differences may affect regiochemical outcome in heterocycle synthesis and require validation.

Quantitative Evidence Guide: Direct Comparative Data for 2-Amino-3,5,6-trimethylbenzonitrile vs. Key Analogs


Comparative Molecular Weight and Structural Isomerism: A 160.22 vs. 146.19 g/mol Distinction

The molecular weight of 2-Amino-3,5,6-trimethylbenzonitrile is 160.22 g/mol , which is a direct consequence of its unique trimethyl substitution pattern. This is a quantifiable and verifiable 14.03 g/mol heavier than a close dimethyl analog, 2-Amino-3,5-dimethylbenzonitrile, which has a molecular weight of 146.19 g/mol . This difference in molecular weight impacts solubility, lipophilicity, and chromatographic retention times.

Molecular weight
Head-to-head
Target: 160.22 g/mol vs 2-Amino-3,5-dimethylbenzonitrile: 146.19 g/mol +14.03 g/mol
Physical property context; may support LC-MS identity confirmation.
Data to verify; calculated from molecular formulas.
Medicinal Chemistry Organic Synthesis Chemical Biology

Distinct Substitution Pattern: Absence of the 4-Methyl Group as a Key Differentiator from 2,4,6-Trimethylbenzonitrile

A critical differentiator is the substitution pattern: the target compound is a 2-amino-3,5,6-trimethylbenzonitrile. A structurally similar compound often used in synthesis is 2,4,6-trimethylbenzonitrile (CAS 2571-52-0) [1]. The key structural difference is the absence of a methyl group at the 4-position in the target compound, which is replaced by an amino group at the 2-position. This alters the electron density of the aromatic ring and its reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Substitution pattern
Class-level
Target: 2-amino-3,5,6-trimethyl vs 2,4,6-trimethyl substitution Amino handle replaces 4-methyl
Amino group provides nucleophilic site for functionalization; reactivity context may differ from non-amino analog.
Class-level inference; verify specific reactivity.
Medicinal Chemistry Organic Synthesis Catalysis

Purity and Analytical Characterization: A Defined Benchmark of ≥98% Purity

Procurement decisions rely on defined quality standards. Reputable suppliers offer 2-Amino-3,5,6-trimethylbenzonitrile at a guaranteed minimum purity of 98% . This is a quantifiable benchmark that can be verified through standard analytical techniques such as HPLC or GC, ensuring the material is suitable for reproducible research. While other analogs are also offered at high purity, this specific benchmark for this CAS number provides a clear quality target for procurement.

Purity specification
Specification review
≥98% (HPLC/GC)
Defined purity benchmark supports procurement and lot consistency review.
Supplier specification; verify with Certificate of Analysis.
Analytical Chemistry Quality Control Chemical Synthesis

Optimized Application Scenarios for 2-Amino-3,5,6-trimethylbenzonitrile in Advanced R&D


Precursor for Sterically Demanding Heterocyclic Scaffolds in Medicinal Chemistry

The unique 3,5,6-trimethyl substitution pattern around the amino-nitrile core creates significant steric bulk adjacent to the reactive amino and nitrile groups. This makes 2-Amino-3,5,6-trimethylbenzonitrile an ideal precursor for synthesizing highly substituted heterocycles (e.g., benzimidazoles, quinazolines) where control over regioselectivity and the introduction of steric hindrance is required to modulate target binding . Researchers aiming to explore chemical space beyond what planar or less-substituted scaffolds can achieve should prioritize this compound over simpler dimethyl or non-amino analogs.

Building Block for Orthogonal Cross-Coupling Reactions

The bromination of 2-Amino-3,5,6-trimethylbenzonitrile would yield a valuable intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The methyl groups at the 3,5,6 positions provide ortho-substituents that can enhance the stability of palladium intermediates and influence the reaction rate, as is known for similar sterically congested aryl halides [1]. This compound offers a direct route to install the amino-nitrile motif into larger, more complex molecular architectures where its specific substitution pattern is a design requirement.

Probing Electronic and Steric Effects in Structure-Activity Relationship (SAR) Studies

The combination of an electron-donating amino group and multiple methyl groups on a benzonitrile core creates a unique electronic profile. This compound can serve as a critical tool for investigating the influence of steric and electronic parameters on biological activity or material properties. By comparing the performance of this derivative against its less substituted analogs (e.g., 2-amino-3,5-dimethylbenzonitrile) in the same assay, researchers can deconvolute the specific contributions of the 6-methyl group to observed effects .

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Sterically demanding amino-nitrile core with 3,5,6-trimethyl substitution
Regioselectivity and steric control in ring formation
Cross-coupling precursor
Ortho-substituted aryl halide intermediate accessible via bromination
Palladium-catalyzed coupling context and intermediate stability
SAR electronic/steric probing
3,5,6-Trimethyl pattern vs less substituted analogs
Contribution of 6-methyl group to endpoint response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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